6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one (CAS 76693-27-1) is a synthetic, doubly brominated chromen-2-one derivative bearing a 1H-tetrazol-5-yl group at the 3-position. It belongs to the class of heterocyclic compounds that merge a coumarin (2H-chromen-2-one) backbone with a nitrogen-rich tetrazole moiety.

Molecular Formula C10H4Br2N4O2
Molecular Weight 371.97 g/mol
Cat. No. B13039780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
Molecular FormulaC10H4Br2N4O2
Molecular Weight371.97 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C3=NNN=N3
InChIInChI=1S/C10H4Br2N4O2/c11-5-1-4-2-6(9-13-15-16-14-9)10(17)18-8(4)7(12)3-5/h1-3H,(H,13,14,15,16)
InChIKeySRNISOHSCKAFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Sourcing a Strategic Brominated Chromenone-Tetrazole Scaffold


6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one (CAS 76693-27-1) is a synthetic, doubly brominated chromen-2-one derivative bearing a 1H-tetrazol-5-yl group at the 3-position. It belongs to the class of heterocyclic compounds that merge a coumarin (2H-chromen-2-one) backbone with a nitrogen-rich tetrazole moiety [1]. With a molecular formula of C10H4Br2N4O2 and a molecular weight of 371.97 g/mol, it is characterized by the presence of two heavy bromine atoms, which significantly increase its molecular weight and lipophilicity compared to non-halogenated analogs . This compound is primarily utilized as a synthetic intermediate and scaffold for further derivatization in medicinal chemistry to explore chemical space around the chromenone-tetrazole pharmacophore . Database records indicate it is a non-live entry in PubChem, and ZINC15 explicitly states 'There is no known activity for this compound,' establishing it as a probe molecule rather than a characterized bioactive agent [2].

Why 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one Cannot Be Replaced by Any Other Chromenone-Tetrazole


The substitution pattern on the chromenone-tetrazole scaffold is a primary driver of biological activity, making simple interchange impossible. Direct evidence from the GPR35 agonist series shows that replacing a single substituent can alter potency by orders of magnitude; the optimized 6-bromo-7-hydroxy-8-nitro derivative (compound 50) has an EC50 of 5.8 nM, while other analogs in the same series are significantly less potent, demonstrating a steep structure-activity relationship (SAR) [1]. Furthermore, the 6,8-dibromo substitution pattern on the target compound is a unique, under-explored vector in this chemical space. The closely related analog 6,8-dibromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one differs only by a single hydroxyl group, yet this small change is expected to drastically affect hydrogen-bonding capability, solubility, and metabolic stability . Therefore, the target compound provides a distinct, halogen-enriched scaffold for exploring biological targets where increased lipophilicity and the absence of a 7-hydroxy group are desired, which cannot be achieved by substituting it with more polar or less brominated analogs .

Quantitative Differentiation Evidence for 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one Against Closest Analogs


Lipophilicity (cLogP) and Molecular Weight Shift Compared to Unsubstituted Parent Scaffold

The strategic placement of two bromine atoms at the 6 and 8 positions on the chromenone core provides a substantial and quantifiable shift in key physicochemical properties compared to the unsubstituted parent compound, 3-(1H-tetrazol-5-yl)-2H-chromen-2-one. This is a critical differentiation point for procurement when a heavy, lipophilic scaffold is required for target engagement or library design [1]. The difference in lipophilicity, estimated via cLogP, and molecular weight clearly distinguish the target compound from the base scaffold .

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Functional Group Absence: Lack of 7-Hydroxy Group Differentiates from Closest Active Analog

A key structural differentiator and a primary reason for selecting this compound is the absence of a hydroxyl group at the 7-position. This is in direct contrast to the closely related and commercially available analog, 6,8-Dibromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (CAS 2079887-06-0) . The presence of a hydroxyl group in the analog introduces a hydrogen bond donor and a potential site for Phase II metabolism (e.g., glucuronidation), which the target compound avoids. The target compound therefore presents a simpler hydrogen-bonding profile, with only acceptors and no donors, which is a critical parameter in cell permeability and CNS drug design [1].

Medicinal Chemistry Metabolic Stability Hydrogen-Bonding

Differentiation from High-Potency GPR35 Agonist via 8-Bromo Substitution and Absence of Nitro Group

The most potent known GPR35 agonist in the chromenone-tetrazole class is 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (Compound 50), with an EC50 of 5.8 nM [1]. The target compound differentiates itself fundamentally from this potent agonist by substituting the 8-nitro group with bromine and lacking the 7-hydroxy group. This structural divergence means the target compound is not merely a less potent version of Compound 50, but a chemically distinct scaffold designed to explore biological targets beyond GPR35, where the specific nitro-hydroxy pharmacophore is not required or is detrimental. It serves as the negative control or an alternative core for a different SAR campaign.

GPR35 Agonism Selectivity Scaffold Optimization

Synthetic Versatility: A Dibrominated Core for Diversification via Cross-Coupling

The presence of two bromine atoms at the 6 and 8 positions converts this compound into a highly versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions. This is a significant differentiation from the non-brominated parent scaffold 3-(1H-tetrazol-5-yl)-2H-chromen-2-one, which lacks these reactive handles [1]. This allows for the sequential or parallel introduction of diverse aryl, alkenyl, or alkynyl groups at these specific positions, enabling rapid library generation. In contrast, the closest active analog, Compound 50, contains a single bromine atom at the 6-position and labile nitro and hydroxyl groups, making it far less versatile for controlled, selective derivatization .

Organic Synthesis Cross-Coupling Scaffold Diversification

Defined Research and Procurement Scenarios for 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one


Fragment-Based Drug Discovery (FBDD) and Lead Optimization Campaigns

Given that ZINC15 reports no known activity for this molecule, it is an ideal candidate as a 'cold' fragment for FBDD screening against novel targets. Its high molecular weight (371.97 g/mol) places it in the upper fragment range, while its dual bromine atoms provide both a heavy atom advantage in X-ray crystallography and immediate vectors for fragment growth via cross-coupling. Procuring this compound over the lighter, non-brominated parent scaffold (MW 214.18 g/mol) provides a more defined, lipophilic starting point for lead optimization [1][2].

Construction of Diversity-Oriented Synthesis (DOS) Libraries via Cross-Coupling

This compound's primary value is its function as a dual-functionalized synthetic linchpin. Researchers requiring a chromenone-tetrazole core with two independent points of diversification will purchase this compound. It is directly superior to the 7-hydroxy analog, which introduces a competing nucleophilic site and solubility concerns, or the single-bromo GPR35 agonist, which is tailored for a specific biological profile. The product enables the systematic exploration of chemical space at the 6 and 8 positions through sequential Suzuki or Sonogashira reactions [1].

Negative Control for GPR35 and Related Chromenone-Tetrazole Pharmacophore Studies

As the target compound is structurally distinct from the potent GPR35 agonist Compound 50 (which requires a 7-OH and 8-NO2), it serves as an ideal inactive control for SAR studies. Its purchase is justified for any laboratory aiming to validate that observed biological activities in this chemical series are due to the specific 7-hydroxy-8-nitro pharmacophore and not the chromenone-tetrazole core itself [1]. Using a non-brominated scaffold would not adequately control for the lipophilic influence of the bromine atoms.

Medicinal Chemistry Programs Targeting Metabolic Stability

The absence of the 7-hydroxyl group, a known site for Phase II metabolic conjugation, makes this compound a better choice for initial scaffold screens where metabolic stability is a concern. Compared to the 6,8-dibromo-7-hydroxy analog, the target compound eliminates a primary metabolic soft spot, potentially leading to longer half-lives and improved oral bioavailability in early lead series [1][2].

Quote Request

Request a Quote for 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.